5-(4-Methoxyphenyl)-2-methylpyridine
Description
Contextualization within Substituted Pyridine (B92270) Chemistry Research
Substituted pyridines are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications. organic-chemistry.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a prevalent motif in numerous natural products, including essential vitamins and alkaloids. mdpi.com Its derivatives are widely recognized for their versatility in drug design and materials science. mdpi.com
The introduction of substituents onto the pyridine core dramatically influences the molecule's physical, chemical, and biological properties. The specific placement and nature of these functional groups, such as the methyl and methoxyphenyl groups in 5-(4-Methoxyphenyl)-2-methylpyridine, create a unique electronic and steric environment. This fine-tuning of the molecular structure is a central theme in pyridine chemistry research, aiming to modulate properties like reactivity, solubility, and biological activity. The methoxy (B1213986) group, in particular, is a common feature in many biologically active molecules.
The research into substituted pyridines is driven by their potential as:
Pharmaceuticals: Pyridine derivatives are integral to a wide range of drugs, exhibiting activities such as antimicrobial, antiviral, and anticancer properties. nih.gov
Agrochemicals: Many modern herbicides, insecticides, and fungicides are based on a pyridine scaffold.
Functional Materials: The electronic properties of substituted pyridines make them valuable components in the development of ligands for catalysis, as well as materials for optical and electronic applications.
Within this context, this compound represents a biaryl structure, where two aromatic rings are directly connected. This structural motif is of particular importance in medicinal chemistry and materials science due to the unique conformational and electronic properties it imparts.
Significance in Contemporary Organic Synthesis Methodologies
The construction of the C-C bond between the pyridine and phenyl rings in phenylpyridine architectures like this compound is a key challenge in organic synthesis. The development of efficient and versatile methods to achieve this has been a significant focus of chemical research. Among the most powerful tools for this purpose are transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide is one of the most widely used methods for forming C-C bonds. illinois.edu Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials. researchgate.net The synthesis of phenylpyridines is a common application of the Suzuki-Miyaura reaction, where a halopyridine is coupled with a phenylboronic acid, or vice versa.
A pertinent example from the literature that highlights this methodology is the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com In a study by Ikram et al., 5-bromo-2-methylpyridin-3-amine (B1289001) was successfully coupled with various arylboronic acids using a palladium catalyst to produce the desired products in good yields. mdpi.com This research underscores the utility of the Suzuki-Miyaura coupling for the synthesis of molecules with a 5-aryl-2-methylpyridine core, directly analogous to the structure of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Substituted Bromopyridine
| Parameter | Condition |
| Halopyridine | 5-bromo-2-methylpyridin-3-amine |
| Boronic Acid | Arylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium phosphate (B84403) (K₃PO₄) |
| Solvent | 1,4-dioxane/water mixture |
| Temperature | 90 °C |
Based on the synthesis of related compounds as described in the literature. mdpi.com
Negishi Coupling: Another powerful method for the formation of C-C bonds is the Negishi coupling, which involves the reaction of an organozinc compound with an organohalide, typically catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its high yields and functional group tolerance. rsc.org The Negishi coupling is particularly useful for creating bonds between sp², sp³, and sp hybridized carbon atoms, making it a versatile tool in the synthesis of complex organic molecules, including phenylpyridines. wikipedia.org
The general applicability of these cross-coupling reactions has made previously inaccessible phenylpyridine structures readily available for further study and application, thus cementing their significance in modern organic synthesis.
Overview of Prior Academic Investigations into Phenylpyridine Architectures
Academic research into phenylpyridine architectures is extensive and multifaceted, driven by their diverse applications. Investigations have generally focused on several key areas:
Synthesis and Methodology Development: A significant portion of research is dedicated to developing new and improved synthetic routes to phenylpyridines. This includes optimizing existing cross-coupling protocols to be more efficient, cost-effective, and environmentally friendly, as well as exploring novel reaction pathways. nih.gov
Structural and Spectroscopic Characterization: The precise determination of the three-dimensional structure of phenylpyridine derivatives is crucial for understanding their properties. X-ray crystallography is a key technique for elucidating the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of newly synthesized compounds. While specific spectroscopic data for this compound is not widely published, related compounds have been thoroughly characterized, providing a framework for what to expect.
Biological Activity Screening: Phenylpyridine scaffolds are frequently explored for their potential as therapeutic agents. Researchers synthesize libraries of related compounds and screen them for various biological activities, such as enzyme inhibition or receptor binding. For instance, derivatives of phenylpyridine have been investigated for their potential as inhibitors of certain kinases, which are important targets in cancer therapy.
Materials Science Applications: The photophysical properties of some phenylpyridine derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. Research in this area focuses on tuning the electronic properties of the molecule to achieve desired characteristics, such as emission color and efficiency.
These areas of investigation highlight the interdisciplinary nature of research into phenylpyridine architectures, spanning organic synthesis, medicinal chemistry, and materials science. The knowledge gained from these studies provides a foundation for understanding the potential properties and applications of specific compounds like this compound.
Structure
3D Structure
Properties
CAS No. |
4467-18-9 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methylpyridine |
InChI |
InChI=1S/C13H13NO/c1-10-3-4-12(9-14-10)11-5-7-13(15-2)8-6-11/h3-9H,1-2H3 |
InChI Key |
TUPACPDWSRLGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 4 Methoxyphenyl 2 Methylpyridine
Electrophilic Aromatic Substitution Patterns on the Pyridine (B92270) and Phenyl Rings
Electrophilic aromatic substitution (EAS) on 5-(4-Methoxyphenyl)-2-methylpyridine presents a study in contrasting reactivities between the two rings. The pyridine moiety is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). Conversely, the phenyl ring is activated by a strongly electron-donating methoxy (B1213986) group.
Pyridine Ring Reactivity: The pyridine ring is generally deactivated towards EAS. Any substitution that does occur typically favors the C-3 and C-5 positions, which are meta to the nitrogen atom. In this specific molecule, the C-2 position is occupied by a weakly activating methyl group, and the C-5 position by the deactivating 4-methoxyphenyl (B3050149) group. The directing effects of the substituents are as follows:
2-methyl group: A weak activating group that directs ortho and para (i.e., to C-3 and C-6).
5-(4-methoxyphenyl) group: A deactivating aryl substituent that directs meta (i.e., to C-2 and C-6).
Ring Nitrogen: Strongly deactivating, directing meta (to C-3 and C-5).
Considering these combined influences, electrophilic attack on the pyridine ring is expected to be slow. The most likely positions for substitution, should it occur under forcing conditions, would be the C-3 or C-6 positions, where the directing effects are least contradictory.
Phenyl Ring Reactivity: The phenyl ring is subject to two opposing electronic effects:
Methoxy group (-OCH₃): A strongly activating, ortho-, para-directing group due to its +R (resonance) effect.
5-(2-methylpyridin-5-yl) group: A deactivating group with a -I (inductive) effect that directs meta to the point of attachment.
The powerful activating and directing effect of the methoxy group dominates the reactivity of the phenyl ring. It strongly directs incoming electrophiles to the positions ortho to itself (C-3' and C-5'). The deactivating pyridine substituent directs incoming electrophiles to the same positions (meta to the pyridine ring). This synergistic effect makes the C-3' and C-5' positions the unequivocal sites for electrophilic substitution. The reaction rate is expected to be high at these positions due to the potent activation by the methoxy group.
| Ring Position | Ring System | Key Influencing Substituents | Predicted Reactivity towards EAS | Most Likely Substitution Site(s) |
|---|---|---|---|---|
| C-3 | Pyridine | N (directs meta), 2-Me (directs ortho) | Low | Possible |
| C-4 | Pyridine | N (deactivating) | Very Low | Unlikely |
| C-6 | Pyridine | N (directs meta), 5-Aryl (directs meta) | Low | Possible |
| C-2', C-6' | Phenyl | -OCH₃ (directs para) | Moderate | Unlikely (steric hindrance) |
| C-3', C-5' | Phenyl | -OCH₃ (directs ortho), Pyridyl (directs meta) | High | Highly Favorable |
Nucleophilic Attack Pathways on the Pyridine Moiety
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on pyridine preferentially occurs at the C-2, C-4, and C-6 positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com
For this compound, direct SNAr is unlikely as there are no suitable leaving groups (like halides) on the pyridine ring. The methyl and aryl groups are not readily displaced. However, pathways for nucleophilic attack can be envisaged:
Substitution via a Leaving Group: If a leaving group (e.g., Cl, Br) were introduced at the C-6 position, this position would become a prime target for nucleophilic attack. The reaction would proceed via an addition-elimination mechanism.
Chichibabin Reaction: Direct amination could potentially occur at the C-6 position using sodium amide (NaNH₂), although this reaction typically works best on unsubstituted pyridine. The presence of the bulky 5-aryl group might sterically hinder this transformation.
Attack by Organometallics: Strong nucleophiles, such as organolithium reagents, can attack the pyridine ring. wikipedia.org For this molecule, attack would be expected at the C-6 position, leading to a dihydropyridine (B1217469) intermediate which can then be rearomatized upon workup.
The stability of the anionic intermediate dictates the feasibility of these reactions. Attack at C-2 or C-4 (and C-6) allows for a resonance structure where the negative charge resides on the nitrogen, which is a major stabilizing contribution. stackexchange.com
Oxidative and Reductive Transformation Pathways
The molecule possesses several sites that can undergo oxidative or reductive transformations.
Oxidative Pathways:
Oxidation of the Methyl Group: The 2-methyl group is a primary site for oxidation. Depending on the reagent and conditions, it can be converted to a hydroxymethyl, aldehyde, or carboxylic acid group. Studies on the vapor phase oxidation of 2-methyl-5-ethylpyridine using modified vanadium oxide catalysts have shown that the alkyl group at the 2-position is reactive. ect-journal.kz
N-Oxidation: The pyridine nitrogen atom, with its lone pair of electrons, can be readily oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide can alter the reactivity of the pyridine ring, facilitating both electrophilic and nucleophilic substitution.
Ring Oxidation: Under very harsh oxidative conditions, the electron-rich phenyl ring could undergo oxidative degradation, though this would require more forcing conditions than the oxidation of the methyl group or the nitrogen atom.
Reductive Pathways:
Catalytic Hydrogenation: The pyridine ring can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere. researchgate.net This is a common and efficient method for pyridine reduction. The phenyl ring is typically stable under these conditions.
Partial Reduction: Partial reduction of the pyridine ring to a dihydropyridine is also possible. Reagents like sodium borohydride (B1222165) can reduce pyridinium (B92312) salts to give mixtures of 1,2- and 1,4-dihydropyridines. rsc.org Birch-type reductions (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) or the use of sodium/naphthalene can also yield dihydropyridines. acs.org
| Transformation | Reactive Site | Typical Reagents | Product Type |
|---|---|---|---|
| Oxidation | 2-Methyl Group | KMnO₄, V₂O₅ catalyst | 2-Carboxypyridine derivative |
| Oxidation | Pyridine Nitrogen | H₂O₂, mCPBA | Pyridine-N-oxide derivative |
| Reduction | Pyridine Ring (Full) | H₂, Pd/C or PtO₂ | Piperidine derivative |
| Reduction | Pyridine Ring (Partial) | Na, NH₃(l), EtOH | Dihydropyridine derivative |
Thermal and Photochemical Rearrangements
While specific studies on this compound are not prevalent, the reactivity of related heterocyclic systems suggests potential rearrangement pathways under thermal or photochemical conditions.
Thermal Rearrangements: Certain substituted pyridines can undergo thermal rearrangements. For instance, complex chromeno[2,3-b]pyridines have been shown to rearrange in DMSO at elevated temperatures. nih.gov These transformations can sometimes proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly in the presence of a strong nucleophile. nih.gov It is conceivable that under specific conditions, this compound could participate in analogous ring-opening and closing sequences if suitable reaction partners are present.
Photochemical Rearrangements: Photochemical stimulation can induce rearrangements in aromatic and heterocyclic systems. Irradiation of pyridine derivatives can lead to the formation of various isomers. For example, pyridine itself can isomerize to "Dewar pyridine" and other valence isomers upon UV irradiation. The presence of substituents would significantly influence the course of such photoreactions. Photochemical Smiles rearrangements have also been observed in related systems, which could involve intramolecular migration of one of the aryl rings. researchgate.net
Reaction Kinetics and Thermodynamic Studies of Key Transformations
Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce. However, the principles can be inferred from studies on simpler pyridine derivatives.
Thermodynamics: Thermodynamic data for key reactions can be estimated from model systems. The hydrogenation of pyridine to piperidine is an exothermic process. The enthalpy of this reaction is a key parameter in the context of Liquid Organic Hydrogen Carriers (LOHCs). researchgate.net Substituents on the ring can influence this enthalpy value.
| Reaction | ΔrH°m (liquid) | Reference Compound |
|---|---|---|
| Pyridine + 3 H₂ → Piperidine | -192.3 ± 1.0 kJ·mol⁻¹ | Pyridine |
| 2-Methylpyridine (B31789) + 3 H₂ → 2-Methylpiperidine | -187.3 ± 1.2 kJ·mol⁻¹ | 2-Methylpyridine |
Data sourced from studies on pyridine derivatives, illustrating the exothermicity of pyridine ring hydrogenation. researchgate.net
The thermodynamic favorability of a given reaction, such as electrophilic substitution, is governed by the relative stability of the reactants and products. Given the stability of the aromatic system, reactions that maintain aromaticity in at least one ring are generally favored.
Investigation of Reaction Intermediates and Transition States via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of complex organic reactions. researchgate.net For this compound, computational methods could offer significant insights into its reactivity.
Modeling Electrophilic Aromatic Substitution: DFT calculations can be used to model the transition states and intermediates (sigma complexes) for electrophilic attack at various positions on both the pyridine and phenyl rings. researchgate.net By comparing the activation energies for each pathway, a quantitative prediction of the regioselectivity can be achieved, confirming the preference for substitution at the C-3' and C-5' positions of the phenyl ring. Molecular Electrostatic Potential (MEP) maps can also visualize the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. ajchem-a.com
Investigating Nucleophilic Attack: The mechanism of nucleophilic substitution can be explored by calculating the energies of the Meisenheimer intermediates formed upon attack at different positions of the pyridine ring. This would quantify the stabilizing effect of delocalizing the negative charge onto the ring nitrogen.
Analyzing Reaction Pathways: Computational studies can help map the entire potential energy surface for more complex transformations, such as thermal rearrangements or catalytic oxidation cycles. researchgate.net This allows for the identification of reaction intermediates, transition state structures, and the determination of the rate-limiting step of a proposed mechanism. For example, the SN1 and SN2 reaction pathways of related pyridine precursors have been analyzed using computational methods to determine the most energetically favorable mechanism. osu.edu
Such theoretical investigations provide a molecular-level understanding that complements experimental findings and can guide the design of new synthetic routes.
Derivatization and Functionalization Strategies of 5 4 Methoxyphenyl 2 Methylpyridine
Functional Group Interconversions on the Pyridine (B92270) Ring (e.g., Amidation, N-Oxidation)
The pyridine ring of 5-(4-methoxyphenyl)-2-methylpyridine is amenable to a variety of functional group interconversions, with N-oxidation being a primary and strategic step to enhance the reactivity of the ring.
N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. For instance, 4-methoxypyridine (B45360) can be converted to 4-methoxypyridine-N-oxide by reacting it with m-CPBA in dichloromethane (B109758) at 0-5 °C, followed by stirring at room temperature. A similar procedure involves the use of a 30% hydrogen peroxide solution in acetic acid under reflux. The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, thereby serving as a key intermediate for further functionalization.
Amidation: The introduction of an amino group, a crucial functional group in many biologically active molecules, can be achieved following N-oxidation. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction. This process involves activation of the N-oxide with an agent like p-toluenesulfonyl chloride (TsCl) or trifluoromethanesulfonic anhydride (B1165640) (Tf2O), followed by reaction with an amine. For example, various substituted pyridine N-oxides can be efficiently aminated at the 2-position using p-toluenesulfonyl chloride and t-butylamine, followed by deprotection. This method demonstrates good functional group compatibility and high regioselectivity for the 2-position.
| Reagent/Condition | Product | Notes |
| m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane | This compound N-oxide | Standard N-oxidation |
| Hydrogen peroxide, Acetic acid | This compound N-oxide | Alternative N-oxidation |
| 1. TsCl, t-BuNH2; 2. TFA | 2-Amino-5-(4-methoxyphenyl)-2-methylpyridine | One-pot amination of the N-oxide |
Modifications of the Methoxy (B1213986) Phenyl Moiety
The methoxy group on the phenyl ring represents another key site for functionalization, primarily through demethylation to reveal a phenolic hydroxyl group. This transformation opens up avenues for further derivatization, such as etherification or esterification.
Demethylation: The cleavage of the methyl ether can be accomplished using various reagents. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and can be used at or below room temperature. nih.gov The reaction typically involves treating the substrate with BBr₃ in an inert solvent like dichloromethane. nih.gov For example, 3,3'-dimethoxybiphenyl (B1581302) is demethylated to 3,3'-dihydroxybiphenyl in good yield using BBr₃ in methylene (B1212753) chloride at -80 °C, followed by warming to room temperature. orgsyn.org
Another classical method involves heating the aryl methyl ether with pyridine hydrochloride. researchgate.net This reagent is particularly useful for large-scale syntheses due to its low cost and the solvent-free reaction conditions. researchgate.netmdma.ch The demethylation of 4-methoxyphenylbutyric acid has been successfully carried out on a multikilogram scale by heating it with molten pyridinium (B92312) hydrochloride at 180-190 °C. mdma.ch
| Reagent | Solvent | Temperature | Product |
| Boron tribromide (BBr₃) | Dichloromethane | -80 °C to room temperature | 5-(4-Hydroxyphenyl)-2-methylpyridine |
| Pyridine hydrochloride | None (molten) | 180-210 °C | 5-(4-Hydroxyphenyl)-2-methylpyridine |
Substitution Reactions at the 2-Methyl Group
The 2-methyl group of this compound is activated by the adjacent nitrogen atom of the pyridine ring, making it susceptible to a range of substitution reactions.
Halogenation: The methyl group can be halogenated, typically under free-radical conditions. For instance, the bromination of 2-methylpyridine (B31789) derivatives can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. This reaction provides the corresponding 2-(bromomethyl)pyridine (B1332372) derivative, a versatile intermediate for further nucleophilic substitution reactions.
Condensation Reactions: The acidic protons of the 2-methyl group allow for its participation in condensation reactions with aldehydes and ketones. These reactions are typically base-catalyzed and lead to the formation of new carbon-carbon bonds. For example, 2-picoline (2-methylpyridine) undergoes condensation with benzaldehyde (B42025) in the presence of a base to form 2-styrylpyridine. rsc.org Similarly, this compound could be condensed with various aromatic aldehydes to yield the corresponding styrylpyridine derivatives. mdpi.commagritek.com
| Reaction Type | Reagent | Product |
| Halogenation | N-Bromosuccinimide (NBS), Benzoyl peroxide | 5-(4-Methoxyphenyl)-2-(bromomethyl)pyridine |
| Condensation | Aromatic aldehyde, Base | 5-(4-Methoxyphenyl)-2-styrylpyridine derivative |
Formation of Quaternary Pyridinium Salts
The lone pair of electrons on the pyridine nitrogen atom allows for the facile formation of quaternary pyridinium salts through reaction with various alkylating agents. This quaternization introduces a positive charge, significantly altering the molecule's solubility and electronic properties.
The synthesis of quaternary pyridinium salts is generally achieved by reacting the pyridine derivative with an alkyl halide, such as methyl iodide or an alkyl bromide, often in a suitable solvent like ethanol (B145695), acetone (B3395972), or dimethylformamide (DMF). nih.govsrce.hr The reaction mixture is typically heated to facilitate the quaternization. nih.gov For instance, a universal method for preparing monoquaternary pyridinium salts involves refluxing a solution of pyridine and a 1-bromoalkane in dry ethanol for an extended period. nih.gov Microwave-assisted synthesis has also been shown to significantly accelerate these reactions and improve yields. srce.hr
| Alkylating Agent | Solvent | Conditions | Product |
| Methyl iodide | DMF | 100 °C, sealed tube | 1,2-Dimethyl-5-(4-methoxyphenyl)pyridinium iodide |
| 1-Bromoalkane | Ethanol | Reflux | 1-Alkyl-5-(4-methoxyphenyl)-2-methylpyridinium bromide |
Stereoselective Synthesis Considerations of Chiral Derivatives
The introduction of chirality into the derivatives of this compound can be achieved through various stereoselective synthetic strategies. While specific examples for this exact molecule are not prevalent, general principles of asymmetric synthesis can be applied.
One approach involves the asymmetric hydrogenation of prochiral precursors. For example, if a double bond is introduced at the 2-methyl group through a condensation reaction, its asymmetric hydrogenation using a chiral catalyst could yield a chiral derivative.
Another strategy involves the use of chiral auxiliaries or catalysts in reactions involving the functional groups on the pyridine ring or the methoxy phenyl moiety. For instance, after demethylation of the methoxy group, the resulting phenol (B47542) could be reacted with a chiral electrophile.
Furthermore, the formation of chiral quaternary pyridinium salts is an area of growing interest. This can be achieved by using a chiral alkylating agent or through the asymmetric hydrogenation of a pyridinium salt using a chiral catalyst. For example, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts has been shown to produce 2-aryl-substituted piperidines with high enantioselectivity. Although this leads to the reduction of the pyridine ring, it highlights a pathway to chiral piperidine (B6355638) derivatives from pyridinium salts.
| Strategy | Approach | Potential Chiral Product |
| Asymmetric Hydrogenation | Hydrogenation of a styryl derivative with a chiral catalyst | Chiral 5-(4-methoxyphenyl)-2-ethylpyridine derivative |
| Chiral Auxiliary/Catalyst | Reaction of the phenolic derivative with a chiral electrophile | Chiral ether or ester derivative |
| Asymmetric Quaternization | Reaction with a chiral alkylating agent or asymmetric hydrogenation of the pyridinium salt | Chiral quaternary pyridinium salt or chiral piperidine derivative |
Theoretical and Computational Chemistry Studies of 5 4 Methoxyphenyl 2 Methylpyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. These calculations provide insights into molecular orbitals, charge distribution, and aromaticity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com
For 5-(4-Methoxyphenyl)-2-methylpyridine, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, which can act as an electron-donating group. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyridine (B92270) ring. The energy of these orbitals and their gap can be precisely calculated using methods like DFT with an appropriate basis set, such as B3LYP/6-311++G(d,p). mdpi.comresearchgate.net These calculations are crucial for predicting how the molecule will interact with other chemical species.
Table 1: Frontier Orbital Properties of this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The oxygen atom of the methoxy (B1213986) group would also exhibit a negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would show positive potential (blue). Understanding the MEP is essential for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system. chemrxiv.orgresearchgate.net
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. While there is no single, universally accepted measure of aromaticity, various indices based on geometric, energetic, and magnetic criteria are used to quantify it.
For this compound, which contains two aromatic rings (a pyridine ring and a benzene (B151609) ring), aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI) can be calculated. These indices would quantify the degree of aromatic character of each ring, providing insight into their relative stability and reactivity. Ring current analysis, which examines the induced magnetic field in the presence of an external magnetic field, can further elucidate the extent of electron delocalization within the rings.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not static. For molecules with rotatable bonds, like the single bond connecting the pyridine and methoxyphenyl rings in this compound, multiple conformations can exist. Conformational analysis involves exploring the potential energy surface (PES) of the molecule by systematically rotating this dihedral angle to identify the most stable conformers (energy minima) and the transition states between them (energy maxima).
A relaxed scan of the potential energy surface would reveal the energy profile as a function of the torsional angle between the two rings. This analysis would determine the most energetically favorable orientation of the phenyl group relative to the pyridine ring, which is often a non-planar arrangement to minimize steric hindrance. The results of such a study are crucial for understanding the molecule's preferred shape, which influences its physical properties and biological activity.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.
A transition state represents the highest energy point along the reaction coordinate and is a critical concept in understanding reaction kinetics. For a hypothetical reaction involving this compound, such as an electrophilic substitution on one of the aromatic rings, computational methods can be used to locate the structure of the transition state.
Characterization of a transition state involves optimizing its geometry and performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from the reactant to the product. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in determining the reaction rate. By elucidating these computational pathways, a deeper understanding of the reactivity and potential chemical transformations of this compound can be achieved.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for mapping the minimum energy reaction pathway (MERP) on a potential energy surface. researcher.life This method connects a transition state (TS) structure to its corresponding reactants and products, thereby confirming that a located TS is indeed the correct saddle point for a specific reaction. nih.govresearchgate.net The calculation starts at the optimized TS geometry and proceeds by taking small steps in both forward and backward directions along the reaction coordinate, which is defined by the vibrational mode with the imaginary frequency. researchgate.netcuny.edu
While no specific IRC studies have been published for reactions involving this compound, this computational technique is essential for understanding its potential chemical transformations. For instance, in a hypothetical electrophilic aromatic substitution on the methoxy-substituted phenyl ring, an IRC calculation would be indispensable. After locating the transition state for the addition of an electrophile (e.g., NO₂⁺), the IRC calculation would trace the geometric evolution of the molecule downhill in energy. The forward path would lead to the sigma complex intermediate (the product of this step), while the backward path would lead to the separated reactants (this compound and the electrophile). This process provides a detailed, step-by-step visualization of bond formation and breaking, offering deep mechanistic insight. nih.gov
Spectroscopic Property Prediction (e.g., Theoretical NMR Shifts, Vibrational Frequencies, UV-Vis)
Computational methods provide powerful predictive tools for spectroscopic analysis, allowing for the assignment of experimental spectra and the understanding of electronic and structural properties. Density Functional Theory (DFT) is a common and effective method for these predictions. nih.gov
Theoretical NMR Shifts: The calculation of nuclear magnetic resonance (NMR) shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach allows for the prediction of chemical shifts (δ). mdpi.com For this compound, theoretical ¹H and ¹³C NMR shifts can be calculated and compared to experimental data for structural verification. The predicted values are based on the electronic environment of each nucleus. For example, the protons on the electron-rich methoxyphenyl ring are expected to be more shielded compared to those on a standard benzene ring.
| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Pyridine-H3 | 7.5 - 7.7 | Pyridine-C2 | 157 - 159 |
| Pyridine-H4 | 7.7 - 7.9 | Pyridine-C3 | 135 - 137 |
| Pyridine-H6 | 8.4 - 8.6 | Pyridine-C4 | 120 - 122 |
| Methyl-H (on C2) | 2.5 - 2.7 | Pyridine-C5 | 134 - 136 |
| Phenyl-H (ortho to OMe) | 6.9 - 7.1 | Pyridine-C6 | 148 - 150 |
| Phenyl-H (meta to OMe) | 7.4 - 7.6 | Methyl-C (on C2) | 23 - 25 |
| Methoxy-H | 3.8 - 3.9 | Phenyl-C (ipso) | 129 - 131 |
| Phenyl-C (ortho to OMe) | 128 - 130 | ||
| Phenyl-C (meta to OMe) | 114 - 116 | ||
| Phenyl-C (para, with OMe) | 159 - 161 | ||
| Methoxy-C | 55 - 56 |
Vibrational Frequencies: Theoretical vibrational analysis, typically performed at the same level of theory as geometry optimization (e.g., B3LYP/6-311G**), calculates the harmonic frequencies of the normal modes of vibration. nih.govscispace.com These frequencies correspond to specific bond stretches, bends, and torsions within the molecule. The calculated spectrum can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to aid in peak assignment. Potential Energy Distribution (PED) analysis is often used to determine the contribution of individual bond motions to each vibrational mode. scispace.com
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3110 - 3050 | Stretching of C-H bonds on pyridine and phenyl rings |
| C-H Stretch (Methyl) | 3000 - 2900 | Asymmetric and symmetric stretching of methyl C-H bonds |
| C=O Stretch (Carbonyl) | 1690 - 1670 | Stretching of the carbonyl group (if present in a derivative) |
| C=C / C=N Stretch (Ring) | 1615 - 1500 | In-plane stretching vibrations of the aromatic rings |
| C-H Bend (Methyl) | 1460 - 1430 | Asymmetric and symmetric bending of methyl C-H bonds |
| C-O-C Stretch (Ether) | 1260 - 1240 | Asymmetric stretching of the aryl-ether linkage |
| C-O-C Stretch (Ether) | 1180 - 1160 | Symmetric stretching of the aryl-ether linkage |
| C-H Out-of-Plane Bend | 900 - 700 | Out-of-plane bending of aromatic C-H bonds |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strength (f) of each transition, which relates to its intensity. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated system formed by the two aromatic rings. The calculations can help assign the observed absorption bands to specific electronic transitions, such as the HOMO→LUMO transition. mdpi.com
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Transition Type |
|---|---|---|---|
| ~280 | > 0.4 | HOMO → LUMO | π→π |
| ~245 | > 0.2 | HOMO-1 → LUMO | π→π |
| ~220 | > 0.1 | HOMO → LUMO+1 | π→π* |
Molecular Dynamics Simulations of Intermolecular Interactions (e.g., Solvent Effects, Non-Covalent Interactions)
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing valuable insights into intermolecular interactions and the influence of the environment, such as solvent effects. ucl.ac.uk To study this compound, an MD simulation would typically involve placing one or more molecules of the compound into a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or DMSO).
The system's evolution is simulated by numerically solving Newton's equations of motion, using a force field to describe the potential energy of the system. Key analyses from these simulations include:
Radial Distribution Functions (RDFs): These describe how the density of solvent molecules varies as a function of distance from a specific atom or site on the solute molecule. RDFs can reveal the structure of solvation shells and identify specific interactions, such as hydrogen bonding between the pyridine nitrogen and protic solvent molecules.
Solvent Accessible Surface Area (SASA): This metric quantifies the portion of the molecule's surface that is accessible to the solvent. Changes in SASA can indicate conformational changes of the solute in different solvents.
Non-Covalent Interactions: MD simulations can elucidate the nature and strength of non-covalent interactions, such as π–π stacking between molecules of this compound or van der Waals interactions with solvent molecules. This is crucial for understanding its solubility, aggregation behavior, and potential interactions with biological targets.
While specific MD studies on this compound are not available, the methodology is widely applied to understand how solvent choice impacts the conformation and interactions of organic molecules. ucl.ac.uk
Natural Bond Orbital (NBO) Analysis and Related Electronic Structure Descriptors
Natural Bond Orbital (NBO) analysis is a computational method that interprets the complex, many-electron wavefunction of a molecule in terms of a simple, intuitive Lewis structure. researchgate.net It provides a quantitative description of bonding, lone pairs, and charge delocalization through hyperconjugative interactions.
For this compound, NBO analysis can reveal key electronic features:
Charge Distribution: It calculates the natural atomic charges on each atom, providing a more chemically meaningful picture of charge distribution than other methods like Mulliken population analysis.
Hyperconjugative Interactions: NBO analysis identifies donor-acceptor interactions between filled (donor) Lewis-type NBOs (bonds or lone pairs) and empty (acceptor) non-Lewis NBOs (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions is calculated via second-order perturbation theory. Significant E(2) values indicate substantial electron delocalization, which contributes to molecular stability.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N (Pyridine) | π(C-C) (Pyridine Ring) | ~20-30 | Lone pair delocalization into the ring |
| LP(2) O (Methoxy) | π(C-C) (Phenyl Ring) | ~15-25 | Resonance effect of the methoxy group |
| π(C-C) (Phenyl Ring) | π(C-C) (Pyridine Ring) | ~5-10 | Inter-ring conjugation |
| σ(C-H) (Methyl Group) | π(C-C) (Pyridine Ring) | ~2-5 | Hyperconjugation from the methyl group |
This analysis would quantify the electron-donating effect of the methoxy group and the methyl group, and the electron-withdrawing nature of the pyridine ring, providing a detailed understanding of the molecule's electronic structure and reactivity.
Cheminformatic Approaches for Structural Analysis and Reactivity Prediction
Cheminformatics employs computational methods to analyze chemical information, enabling the prediction of properties, reactivity, and potential biological activity from molecular structure alone. For this compound, various cheminformatic approaches can be applied.
Molecular Descriptors: The first step is often the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These include:
Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical Descriptors: Based on the 3D structure (e.g., surface area, volume).
Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and electrostatic potential. ias.ac.inresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): Once descriptors are calculated for a series of related compounds, QSAR/QSPR models can be built. These statistical models correlate the descriptors with an observed activity (e.g., catalytic activity, toxicity) or property (e.g., boiling point, solubility). Such a model could be used to predict the properties of this compound or to design new derivatives with enhanced characteristics. DFT studies on substituted pyridines, for instance, have successfully correlated electronic properties with nucleophilicity. researcher.lifeias.ac.in
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 199.25 g/mol | Basic physical property |
| XLogP3 | ~3.0 | Prediction of lipophilicity |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | Relates to transport properties (e.g., membrane permeability) |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Methoxy O) | Potential for hydrogen bonding interactions |
| Rotatable Bonds | 2 | Relates to conformational flexibility |
| HOMO Energy | ~ -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability |
| LUMO Energy | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.8 eV | Indicator of chemical reactivity and kinetic stability |
Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 5 4 Methoxyphenyl 2 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
Multi-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the molecular structure of 5-(4-Methoxyphenyl)-2-methylpyridine. While specific experimental spectra for this compound are not widely published, a theoretical analysis based on established chemical shift principles and data from analogous structures allows for the prediction of its spectral characteristics.
The predicted ¹H and ¹³C NMR chemical shifts are crucial for interpreting 2D NMR data. The structure and numbering scheme are shown below:
Predicted ¹H and ¹³C NMR Data:
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (CH₃) | ~2.55 | ~24.0 |
| 2 (C) | - | ~158.0 |
| 3 (CH) | ~7.15 | ~120.5 |
| 4 (CH) | ~7.60 | ~136.0 |
| 5 (C) | - | ~135.0 |
| 6 (CH) | ~8.50 | ~149.0 |
| 1' (C) | - | ~130.0 |
| 2'/6' (CH) | ~7.50 | ~128.0 |
| 3'/5' (CH) | ~7.00 | ~114.5 |
| 4' (C) | - | ~160.0 |
| 7' (OCH₃) | ~3.85 | ~55.5 |
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key COSY correlations would be expected between:
H3 and H4 on the pyridine (B92270) ring.
H2'/H6' and H3'/H5' on the methoxyphenyl ring, confirming the AA'BB' spin system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond coupling). youtube.com This is fundamental for assigning carbon signals.
The proton signal at ~2.55 ppm would correlate with the carbon signal at ~24.0 ppm (C1).
Aromatic proton signals (~7.00-8.50 ppm) would correlate with their corresponding aromatic carbon signals (~114.5-149.0 ppm).
The methoxy (B1213986) proton signal at ~3.85 ppm would correlate with the methoxy carbon signal at ~55.5 ppm (C7').
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations to establish the connectivity between the two rings would include:
Correlations from the pyridine protons H4 and H6 to the phenyl carbon C1'.
Correlations from the phenyl protons H2' and H6' to the pyridine carbon C5.
Correlations from the methyl protons (H1) to C2 and C3 of the pyridine ring.
Correlations from the methoxy protons (H7') to C4' of the phenyl ring.
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |
|---|---|---|---|
| COSY | H3 ↔ H4 | Protons on Pyridine Ring | Confirms adjacent protons on the pyridine ring. |
| H2'/H6' ↔ H3'/H5' | Protons on Phenyl Ring | Confirms adjacent protons on the phenyl ring. | |
| HSQC | H1 | C1 | Assigns the methyl group carbon. |
| H3, H4, H6, H2'/6', H3'/5' | C3, C4, C6, C2'/6', C3'/5' | Assigns protonated aromatic carbons. | |
| H7' | C7' | Assigns the methoxy group carbon. | |
| HMBC | H4, H6 | C1' | Confirms the C5-C1' bond connecting the two rings. |
| H2'/H6' | C5 | ||
| H1 (Methyl) | C2, C3 | Confirms the position of the methyl group at C2. |
Biaryl compounds, like this compound, can exhibit restricted rotation (atropisomerism) around the single bond connecting the two aromatic rings if there is sufficient steric hindrance from substituents at the ortho positions. rsc.org In this molecule, the interaction between the methyl group at C2 and the proton at C6' could potentially create a barrier to free rotation.
Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, is the primary technique for studying such conformational dynamics. beilstein-journals.orgnih.gov
At low temperatures, if the rotation is slow on the NMR timescale, separate signals for the non-equivalent protons of the methoxyphenyl ring (e.g., H2' and H6') might be observed.
As the temperature is increased, the rate of rotation increases. The distinct signals will broaden and eventually merge into a single, averaged signal at a specific temperature known as the coalescence temperature (Tc).
From the coalescence temperature and the separation of the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.
While plausible for this class of compounds, no specific dynamic NMR studies have been reported in the literature for this compound to confirm the presence of a significant rotational barrier.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can have distinct physical properties. Solid-state NMR (SSNMR), particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is a powerful tool for identifying and characterizing polymorphs because the NMR chemical shifts are highly sensitive to the local electronic environment, which is influenced by molecular conformation and crystal packing. researchgate.netresearchgate.netdur.ac.uk
If this compound were to exhibit polymorphism, SSNMR could differentiate the forms:
Different Number of Signals: If the asymmetric unit of one crystal form contains more than one molecule (Z' > 1), a splitting of signals for chemically equivalent carbons may be observed compared to a form with Z' = 1.
Chemical Shift Differences: Subtle changes in bond angles, dihedral angles (conformation), and intermolecular interactions (e.g., π-π stacking) between polymorphs will lead to measurable differences in the isotropic chemical shifts for the same carbon atom in each form. acs.org
SSNMR serves as a complementary technique to powder X-ray diffraction (PXRD) for polymorphism analysis, providing direct insight at the molecular level. researchgate.net To date, no specific polymorphs of this compound have been characterized using this method in published literature.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other compounds with the same nominal mass. nih.govchemspider.com
For this compound, the molecular formula is C₁₃H₁₃NO. HRMS analysis, typically of the protonated molecule [M+H]⁺, would be used to confirm this composition.
| Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| Neutral Molecule [M] | C₁₃H₁₃NO | 199.09971 |
| Protonated Molecule [M+H]⁺ | C₁₃H₁₄NO⁺ | 200.10754 |
An experimental HRMS measurement matching the calculated value for the [M+H]⁺ ion (200.10754) to within a few parts per million (ppm) would provide strong evidence for the assigned elemental formula.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. youtube.com The resulting product ions are analyzed to reveal information about the molecule's structure. The fragmentation pattern provides a structural fingerprint.
For the [M+H]⁺ ion of this compound (m/z 200.1), a plausible fragmentation pathway can be proposed. The most likely fragmentation points are the methoxy group and the bond connecting the two rings.
Proposed Fragmentation Pathway:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the protonated methoxy group, leading to a stable radical cation.
Loss of formaldehyde (B43269) (CH₂O): A subsequent or alternative pathway from the loss of •CH₃ involves a rearrangement to eliminate neutral formaldehyde.
Cleavage of the C-C bond: The bond between the pyridine and phenyl rings could cleave, leading to fragments corresponding to each ring system.
| Predicted m/z | Proposed Formula | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 185.0840 | [C₁₂H₁₁NO]⁺• | •CH₃ | [M+H - •CH₃]⁺• (Loss of methyl radical from methoxy group) |
| 170.0708 | [C₁₂H₁₀O]⁺• | NH₃ | Fragment resulting from pyridine ring cleavage. |
| 157.0813 | [C₁₁H₁₁N]⁺• | •CHO₂ | Fragment after loss of methoxycarbonyl radical. |
| 108.0578 | [C₇H₈O]⁺• | C₆H₆N | Protonated methoxybenzene radical cation. |
| 92.0626 | [C₆H₆N]⁺ | C₇H₈O | Protonated 2-methylpyridine (B31789) fragment. |
Analysis of these characteristic fragment ions and neutral losses allows for the detailed confirmation of the compound's structure, including the nature and position of its substituents. nih.gov
Interactions of 5 4 Methoxyphenyl 2 Methylpyridine with Other Chemical Systems
Coordination Chemistry: Ligand Behavior with Metal Centers
As a substituted pyridine (B92270), 5-(4-Methoxyphenyl)-2-methylpyridine is expected to function as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the pyridine nitrogen atom. wikipedia.org The presence of both an electron-donating methyl group and a methoxyphenyl group influences the electronic properties of the pyridine ring, thereby modulating its binding affinity for various metals. The steric bulk of the aryl substituent at the 5-position is generally not significant enough to prevent coordination, unlike the more encumbering groups at the 2- or 6-positions. wikipedia.orgnih.gov
The synthesis of metal complexes involving substituted pyridine ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. rdd.edu.iqrsc.org Common metal precursors include chlorides, nitrates, acetates, and triflates of transition metals such as copper(II), palladium(II), platinum(II), cobalt(II), and nickel(II). nih.govrsc.orgrsc.org The stoichiometry of the reactants and the reaction conditions can be controlled to yield complexes with varying coordination numbers and geometries.
The characterization of the resulting metal complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the pyridine nitrogen to the metal, evidenced by shifts in the C=N and C=C stretching vibrations of the pyridine ring. cdnsciencepub.comconicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of diamagnetic complexes in solution. Coordination typically causes downfield shifts in the signals of protons adjacent to the nitrogen atom. rsc.org
UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. rsc.orgnih.gov
Table 1: General Synthesis and Characterization Methods for Arylpyridine Metal Complexes
| Technique | Purpose | Typical Observations for Pyridine Coordination |
|---|---|---|
| Synthesis | Formation of Metal-Ligand Bond | Reaction of ligand with metal salts (e.g., CuCl₂, Pd(OAc)₂, Ni(NO₃)₂) in solvents like ethanol (B145695), methanol, or acetonitrile. |
| IR Spectroscopy | Confirm Metal-Ligand Coordination | Shift of pyridine ring stretching vibrations (e.g., ν(C=N)) to higher wavenumbers upon coordination. cdnsciencepub.com |
| NMR Spectroscopy | Elucidate Structure in Solution | Downfield shift of α-protons on the pyridine ring. |
| UV-Visible Spectroscopy | Analyze Electronic Properties | Appearance of new charge-transfer bands; shifts in intra-ligand π-π* transitions. rsc.org |
| X-ray Diffraction | Determine Solid-State Structure | Provides precise data on coordination geometry, bond lengths (e.g., M-N distance), and intermolecular interactions. rsc.org |
In its complexes, this compound is anticipated to act as a neutral, monodentate N-donor ligand. wikipedia.org The coordination environment around the metal ion is completed by other ligands, which could be additional molecules of the pyridine derivative itself or other species like halides, water, or acetate (B1210297) ions present in the reaction. conicet.gov.ar
The geometry of the resulting complex is determined by the coordination number and electronic configuration of the metal ion. For instance, four-coordinate complexes may adopt tetrahedral or square planar geometries, while six-coordinate complexes typically form octahedral structures. wikipedia.orgrdd.edu.iq In complexes of the type [MCl₂(L)₂], where L is a pyridine ligand, trans geometry is often observed. wikipedia.org
Spectroscopic analysis provides key insights into these structures. In IR spectra, the coordination of the pyridine nitrogen to a metal ion restricts the ring's vibrational modes, leading to a characteristic blue shift (an increase in frequency) of the ring stretching bands. cdnsciencepub.com X-ray crystallography of analogous compounds reveals precise M-N bond distances and the spatial arrangement of the ligands, confirming the coordination mode. For example, in copper(II) complexes with Schiff base ligands containing a pyridine moiety, the Cu-N(pyridine) bond length is a key parameter for defining the coordination sphere. conicet.gov.ar
Theoretical studies, primarily using Density Functional Theory (DFT), are essential for a deeper understanding of the metal-ligand bond. acs.org The bond between a metal ion and a pyridine ligand is primarily a σ-bond formed by the donation of the nitrogen lone pair into a vacant metal orbital. Pyridine is also a weak π-acceptor, capable of accepting electron density from filled metal d-orbitals into its π* system. wikipedia.org
Computational analyses allow for the calculation of:
Bond Dissociation Energies (BDEs): Quantifying the strength of the metal-ligand bond. Studies on various metal ions with pyridine show clear periodic trends in BDEs. acs.org
Electronic Structure: Analysis of molecular orbitals (e.g., HOMO-LUMO) helps to explain the electronic transitions observed in UV-Visible spectra.
Influence of Substituents: Theoretical models can predict how the electron-donating methyl and methoxy (B1213986) groups on this compound enhance the basicity of the pyridine nitrogen and thus strengthen the σ-donor character of the ligand compared to unsubstituted pyridine. nih.gov
These theoretical approaches complement experimental data, providing a complete picture of the electronic nature of the coordination bond. nih.govnih.gov
Supramolecular Interactions in Crystal Engineering
In the solid state, the assembly of molecules is governed by non-covalent interactions. For this compound, the interplay between hydrogen bonding and π-π stacking is crucial in defining its crystal structure. These interactions are fundamental tools in crystal engineering for designing materials with specific structures and properties. worktribe.comhhu.dersc.org
While this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in networks of weak hydrogen bonds. The pyridine nitrogen and the methoxy oxygen are potential hydrogen bond acceptors, while the aromatic and methyl C-H groups can act as donors. nih.govresearchgate.net
In the crystal lattices of similar aromatic compounds, the following types of hydrogen bonds are commonly observed:
C-H···N interactions: The nitrogen atom of the pyridine ring can accept a hydrogen bond from a C-H group of a neighboring molecule.
C-H···O interactions: The oxygen atom of the methoxy group is another likely acceptor site. researchgate.net
C-H···π interactions: The electron-rich π systems of the pyridine and phenyl rings can act as weak hydrogen bond acceptors. mdpi.com
These weak but numerous interactions often link molecules into one- or two-dimensional motifs like chains or sheets, which then stack to form the three-dimensional crystal structure. researchgate.netnih.gov
Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Interaction Type | Expected Role in Crystal Packing |
|---|---|---|---|
| Aromatic C-H | Pyridine N | C-H···N | Formation of linear or zigzag chains. nih.gov |
| Aromatic/Methyl C-H | Methoxy O | C-H···O | Cross-linking of molecular chains or sheets. researchgate.net |
| Aromatic/Methyl C-H | π-system (Aromatic Rings) | C-H···π | Stabilization of layered structures and dimers. mdpi.com |
The presence of two aromatic rings (pyridine and methoxyphenyl) makes π-π stacking a dominant interaction in the crystal packing of this compound. rsc.orgnih.gov These interactions occur when the planar aromatic rings of adjacent molecules overlap. The geometry of this overlap can vary:
Parallel-displaced: The most common and energetically favorable geometry, where the rings are parallel but offset from one another. The centroid-to-centroid distance is typically in the range of 3.3 to 3.8 Å. researchgate.net
T-shaped (or edge-to-face): One ring is oriented perpendicularly to another, with the edge (C-H bonds) of one ring pointing towards the face (π-cloud) of the other.
The electronic nature of the substituents significantly affects these interactions. The electron-donating methoxy group increases the electron density of the phenyl ring, which can influence the preferred stacking geometry and interaction energy. nih.govrsc.org In related structures, π-π stacking interactions are often responsible for linking hydrogen-bonded motifs into a stable 3D architecture. mdpi.comnih.gov
Table 3: Characteristics of π-π Stacking Interactions
| Interaction Geometry | Description | Typical Distance |
|---|---|---|
| Parallel-Displaced | Aromatic rings are parallel but laterally offset. | Centroid-Centroid: ~3.3–3.8 Å |
| T-shaped (Edge-to-Face) | The edge of one aromatic ring points to the face of another. | Centroid-to-plane: ~4.5–5.5 Å |
Host-Guest Chemistry (as a guest or host in specific chemical systems)
There is currently no scientific literature available that describes the participation of this compound as either a host or a guest molecule in host-guest chemical systems. Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions, where one chemical species (the host) forms a cavity that binds a smaller molecule (the guest). While substituted pyridines and aromatic ethers are known to participate in such interactions, forming complexes with macrocycles like cyclodextrins, calixarenes, or resorcinarenes, no studies have been published that specifically involve this compound in this capacity. Research on related molecules, such as certain terpyridine derivatives, has shown rich supramolecular chemistry, but these findings cannot be directly extrapolated to the title compound.
Role in Organocatalysis (if it acts as a catalyst or catalyst component)
Similarly, a review of the pertinent scientific databases and chemical literature indicates that this compound has not been reported as an organocatalyst or a component of a catalytic system. Organocatalysis is a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. Pyridine and its derivatives are a well-established class of organocatalysts, often employed for their basicity and nucleophilicity in a wide range of transformations. However, the specific catalytic activity of this compound has not been the subject of any published research. Studies on other substituted pyridines have demonstrated their utility in various catalytic processes, but no data is available to suggest that this compound has been synthesized or investigated for such purposes.
5 4 Methoxyphenyl 2 Methylpyridine As a Synthetic Intermediate and Building Block
Preparation of Complex Heterocyclic Systems
The 5-(4-methoxyphenyl)-2-methylpyridine core is a foundational element for the synthesis of a wide range of complex heterocyclic systems. Its inherent structure can be elaborated upon to construct fused ring systems and other intricate molecular frameworks that are of interest in medicinal chemistry and materials science.
Research has demonstrated the utility of related methoxyphenyl-substituted nitrogen heterocycles in forming more complex structures. For example, derivatives of methoxyphenyl-substituted hydrazides have been used to synthesize compounds containing both isatin (B1672199) and pyrazole (B372694) moieties. nih.gov In one such synthesis, 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide was reacted with isatin in the presence of an acid catalyst to produce a complex hydrazone, demonstrating how a methoxyphenyl-aryl scaffold can be a precursor to multi-ring heterocyclic systems. nih.gov
Furthermore, the general class of substituted pyridines is integral to creating fused heterocyclic structures like thienopyridines. clockss.org Synthetic methods, such as the Vilsmeier reaction, can be applied to acetamido-substituted precursors to fuse a pyridine (B92270) ring onto another heterocyclic core, illustrating a pathway where a substituted pyridine is constructed as part of a larger system. clockss.org The electronic properties conferred by the methoxyphenyl group can influence the reactivity of the pyridine ring, guiding the outcomes of cyclization and condensation reactions necessary for building these elaborate systems. The pyridine framework itself is a key component in a vast number of biologically active compounds, making its derivatives, such as this compound, attractive starting points for synthetic exploration. nih.gov
The following table summarizes examples of complex heterocyclic systems synthesized from precursors containing substituted pyridine or phenyl moieties, highlighting the versatility of these building blocks.
| Precursor Type | Reaction Type | Resulting Heterocyclic System |
| 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide | Condensation with Isatin | Isatin-Pyrazole Hydrazone nih.gov |
| 2-Isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide | Cobalt(II)-catalyzed Cyclization | 1,3,4-Oxadiazole derivative nih.gov |
| Acetamidothiophenes | Vilsmeier Reaction | Thienopyridine clockss.org |
| N-substituted Acylanilides | Vilsmeier Reaction | 2-Quinolone clockss.org |
Construction of Polyaromatic Architectures
The construction of polyaromatic architectures often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method for forming carbon-carbon bonds between aromatic rings. organic-chemistry.org The structure of this compound, which is itself a biaryl system, can be assembled using this methodology or can serve as a scaffold for the introduction of additional aryl groups.
The Suzuki-Miyaura cross-coupling is highly effective for linking heteroaryl compounds, including pyridine derivatives. organic-chemistry.orgnih.gov The synthesis of a molecule like this compound could be achieved by coupling a 5-halo-2-methylpyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. Highly active and stable palladium-phosphine catalysts have been developed that efficiently couple a wide range of challenging heterocyclic substrates, including those containing basic nitrogen atoms that can inhibit traditional catalysts. organic-chemistry.org
Conversely, this compound can be further functionalized to build even larger polyaromatic systems. For instance, if additional leaving groups (e.g., bromine or chlorine) are present on the pyridine ring, sequential Suzuki-Miyaura reactions can be performed to introduce more aryl substituents. beilstein-journals.orgresearchgate.net Studies on the polyarylation of substituted pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, show that a series of mono-, di-, and tri-aryl derivatives can be synthesized by carefully controlling the reaction conditions and the stoichiometry of the boronic acid. beilstein-journals.orgresearchgate.net This demonstrates a clear pathway for using a central pyridine ring as a foundation for constructing complex, multi-ring aromatic structures. The synthesis of 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (B11682126) is another example of building a polyaromatic system centered on a pyridine core. nih.gov
The table below outlines typical conditions for Suzuki-Miyaura cross-coupling reactions involving pyridyl nucleophiles, which are relevant for the synthesis and functionalization of compounds like this compound.
| Catalyst System | Base | Solvent | Coupling Partners | Yield |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine and Arylboronic acid | Good mdpi.com |
| Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | Aryl bromide and 2-Pyridylboronate | Good to Excellent nih.gov |
| Pd₂(dba)₃ / Ligand 2 | K₃PO₄ | 1,4-Dioxane | Aryl chloride and 2-Pyridylboronate | Good nih.gov |
Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used in chemical biology and drug discovery to generate libraries of structurally diverse small molecules. rsc.orgnih.gov Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to efficiently explore a wide range of chemical space from a common starting material. nih.gov The core principle involves using a simple, pluripotent starting material that can be guided down different reaction pathways to produce a variety of distinct molecular scaffolds. nih.gov
A building block like this compound is well-suited for DOS strategies. Its structure contains multiple distinct functional handles that can be selectively modified:
The Pyridine Ring: Can undergo N-alkylation or be used as a ligand. The aromatic carbons can be targeted for further substitution.
The Methoxyphenyl Group: The methoxy (B1213986) group can be demethylated to a phenol (B47542), providing a new site for diversification through alkylation or esterification. The ring itself can undergo electrophilic aromatic substitution.
The Methyl Group: Can be oxidized or halogenated to introduce new functionality.
A DOS approach would leverage these features in a branching reaction pathway. cam.ac.uk For example, starting with this compound, one branch of the synthesis could involve functionalizing the methyl group, another could involve demethylation of the methoxy group followed by appendage of different side chains, and a third could involve further arylation of the pyridine ring. nih.govcam.ac.uk This divergent approach allows for the rapid generation of a library of related but structurally distinct compounds. Such libraries are invaluable for screening against biological targets, especially when the target's structure is unknown, as they increase the probability of discovering novel chemical probes or hit compounds. rsc.orgcam.ac.uk The use of common starting blocks, such as amino acetophenones to create analogs of flavones, coumarins, and quinolones, exemplifies the power of DOS to generate natural product-like molecules with high scaffold diversity. nih.gov
Future Research Directions and Unaddressed Chemical Challenges
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 5-aryl-2-methylpyridines, including 5-(4-Methoxyphenyl)-2-methylpyridine, has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This reaction provides a robust method for forming the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings. mdpi.com However, future efforts are increasingly focused on developing more sustainable and atom-economical synthetic routes.
A primary area of future investigation is the advancement of C–H activation and functionalization strategies. beilstein-journals.orgacs.org These methods offer a more direct approach to forming aryl-pyridine bonds by activating inherent C-H bonds on the pyridine ring, thus avoiding the need for pre-functionalized starting materials like halogenated pyridines. beilstein-journals.org Research into metal-free C-H functionalization approaches is also gaining traction, aiming to reduce reliance on expensive and potentially toxic heavy metal catalysts. beilstein-journals.org The development of protocols that utilize earth-abundant metal catalysts, such as nickel, is another key direction, offering a more cost-effective alternative to palladium. rsc.orgnih.gov Furthermore, integrating principles of green chemistry, such as using environmentally benign solvents, lower reaction temperatures, and developing one-pot procedures, will be critical for creating truly sustainable synthetic pathways. rsc.org
Table 1: Comparison of Synthetic Strategies for 5-Aryl-2-methylpyridines
| Synthetic Strategy | Advantages | Challenges & Future Research Areas |
|---|---|---|
| Suzuki-Miyaura Coupling | High yields, good functional group tolerance. mdpi.com | Requires pre-functionalized substrates, often uses palladium catalysts. mdpi.com |
| Direct C-H Arylation | High atom economy, avoids pre-functionalization. beilstein-journals.org | Regioselectivity control, harsh reaction conditions can be required. researchgate.net |
| Metal-Free Synthesis | Avoids heavy metal contamination, lower cost. beilstein-journals.org | Limited substrate scope, may require strong activating groups. |
| Photoredox Catalysis | Mild reaction conditions, unique reaction pathways. acs.org | Requires specialized equipment, mechanistic understanding is evolving. |
Deeper Mechanistic Insights into Complex Reactions
While methods like the Suzuki-Miyaura coupling are well-established, a deeper, quantitative understanding of their mechanisms remains a significant challenge. Future research will leverage advanced techniques to probe the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov For instance, detailed kinetic studies and isotopic labeling experiments can help identify rate-determining steps and clarify the role of ligands and additives in the catalytic process. nih.gov
The mechanism of C-H activation reactions is particularly complex and a fertile ground for investigation. acs.org Research is needed to elucidate how the catalyst interacts with the pyridine ring to selectively cleave a specific C-H bond. nih.gov Computational studies, particularly Density Functional Theory (DFT), are invaluable for mapping potential energy surfaces, identifying transition states, and predicting the most likely reaction pathways. rsc.orgnih.gov Combining experimental observations with theoretical calculations can provide a comprehensive picture of the reaction mechanism, enabling the rational design of more efficient and selective catalysts. acs.orgnih.gov A key challenge is understanding the factors that control regioselectivity, especially in pyridine rings with multiple potential C-H activation sites. researchgate.net
Development of Advanced Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying pyridine derivatives. researchgate.netmostwiedzy.pl Future research will focus on developing more sophisticated and predictive computational models. These models can be used to calculate a wide range of properties for this compound and its hypothetical derivatives before they are synthesized.
Advanced models will go beyond simple geometry optimization to accurately predict electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com Furthermore, time-dependent DFT (TD-DFT) calculations can predict spectroscopic properties like UV-Vis absorption spectra, aiding in the characterization of new compounds. researchgate.netijcce.ac.ir The development of models that can accurately simulate the behavior of these molecules in different solvent environments and their interactions with other molecules or surfaces will be crucial for designing materials with specific functions. ijcce.ac.ir
| Spectroscopic Data (NMR, UV-Vis) | GIAO, TD-DFT | Aids in the structural confirmation and characterization of synthesized compounds. ijcce.ac.ir |
Design of Next-Generation Chemical Derivatives
Key areas for modification include:
The Pyridine Ring: Introducing different substituents at other positions on the pyridine ring can alter its electron density and steric profile.
The Phenyl Ring: Replacing the methoxy (B1213986) group on the phenyl ring with other electron-donating or electron-withdrawing groups can systematically vary the electronic properties of the entire molecule. mdpi.com
The Linkage: While the direct aryl-aryl bond is common, exploring derivatives with different linkers (e.g., ethynyl, amide) between the pyridine and phenyl rings could lead to novel compounds with unique geometries and properties. nih.gov
In silico design, using the advanced computational models described previously, will play a pivotal role in this process. rsc.orgrroij.comresearchgate.net By screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted properties, saving significant time and resources.
Methodological Advancements in Characterization Techniques
The unambiguous characterization of this compound and its derivatives relies on a suite of advanced analytical techniques. Future research will involve not only the application of existing methods but also the development of more sensitive and informative characterization protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are fundamental for structural elucidation. nih.govresearchgate.net Future advancements may involve the routine use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals, especially in more complex derivatives. beilstein-journals.org In-depth analysis of chemical shifts and coupling constants provides detailed information about the electronic environment and connectivity of atoms within the molecule. nih.govyoutube.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio. nih.gov Advanced ionization techniques and mass analyzers will continue to improve sensitivity and resolution. Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, offering further structural confirmation.
The combination of multiple advanced techniques, including X-ray crystallography for solid-state structure determination, will provide a complete and unequivocal characterization of novel derivatives, which is a prerequisite for understanding their chemical behavior and potential applications. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-2-methylpyridine, and what are their respective advantages?
- Methodological Answer : A robust synthesis involves palladium-catalyzed cross-coupling reactions. For example, thiol-substituted analogs can be synthesized via a palladium-mediated coupling between 5-bromo-2-methylpyridine and (4-methoxybenzyl)thiol under inert conditions, achieving yields up to 92% . Alternative routes include nucleophilic substitution or Friedel-Crafts alkylation, though regioselectivity may require optimization using directing groups (e.g., methoxy or methyl substituents) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyridine and methoxyphenyl groups) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–C bond lengths ~1.48 Å in related pyridine derivatives) .
- FTIR : Identify functional groups (e.g., C–O–C stretch at ~1250 cm⁻¹ for methoxy groups) .
Q. What safety precautions are advised when handling this compound given limited toxicity data?
- Methodological Answer : Treat as a hazardous substance due to uncharacterized toxicity:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Store in airtight containers away from oxidizing agents .
- In case of exposure, seek medical advice and provide Safety Data Sheets (SDS) to physicians .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of this compound be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular viability) .
- Control experiments : Rule out off-target effects using knockout models or competitive binding assays .
- Structural analogs : Compare activity trends with derivatives (e.g., substituent effects on potency) .
Q. What strategies optimize the regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst design : Use Xantphos-ligated palladium complexes to enhance cross-coupling efficiency .
- Directing groups : Introduce temporary groups (e.g., halogens) to steer functionalization to the 5-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
Q. What computational methods are used to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Screen against targets like glycogen synthase kinase-3β (GSK-3β) using AutoDock Vina .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QSAR modeling : Correlate substituent electronegativity with inhibitory activity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported spectroscopic data for this compound?
- Methodological Answer :
- Reproducibility checks : Validate NMR shifts (e.g., δ 2.5 ppm for methyl groups) across solvents (CDCl₃ vs. DMSO-d₆) .
- Crystallographic validation : Compare experimental XRD bond angles with computational predictions (DFT/B3LYP) .
- Batch variability : Test multiple synthetic batches for impurities via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
